molecular formula C10H17N3 B577108 N-Butyl-3,6-dimethylpyrazin-2-amine CAS No. 13134-39-9

N-Butyl-3,6-dimethylpyrazin-2-amine

Cat. No.: B577108
CAS No.: 13134-39-9
M. Wt: 179.267
InChI Key: XBLDYEIENDPMDB-UHFFFAOYSA-N
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Description

N-Butyl-3,6-dimethylpyrazin-2-amine is a pyrazine derivative characterized by a pyrazine ring substituted with a butyl group at the 2-position amine and methyl groups at the 3- and 6-positions. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological and material science applications. The butyl and methyl substituents in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for drug development or organic synthesis intermediates.

Properties

CAS No.

13134-39-9

Molecular Formula

C10H17N3

Molecular Weight

179.267

IUPAC Name

N-butyl-3,6-dimethylpyrazin-2-amine

InChI

InChI=1S/C10H17N3/c1-4-5-6-11-10-9(3)12-7-8(2)13-10/h7H,4-6H2,1-3H3,(H,11,13)

InChI Key

XBLDYEIENDPMDB-UHFFFAOYSA-N

SMILES

CCCCNC1=NC(=CN=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include pyrazine derivatives with variations in substituent type, position, and ring systems.

Table 1: Comparison of N-Butyl-3,6-dimethylpyrazin-2-amine with Analogs
Compound Name Molecular Formula Substituents Synthesis Route Key Properties/Applications
This compound C₁₁H₁₉N₃ 2-(Butylamine), 3,6-dimethyl Not explicitly reported; inferred from analogous methods Hypothetical: Moderate lipophilicity due to butyl chain; potential bioactivity
3-Ethylpyrazin-2-amine C₆H₉N₃ 3-Ethyl, 2-amine Commercial availability (purity 97%) Lower molecular weight; possible use in small-molecule synthesis
3-Chloro-5,6-dimethylpyrazin-2-amine C₆H₈ClN₃ 3-Chloro, 5,6-dimethyl Chlorination of pyrazine precursors Electron-withdrawing Cl may enhance electrophilicity
2-Methoxythieno[2,3-b]pyrazin-3-amine C₇H₈N₃OS Thienopyrazine core, 2-methoxy Pd/Cu-catalyzed coupling, NaOMe/MeOH Enhanced aromaticity; potential optoelectronic applications

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